molecular formula C16H19NO4 B13998620 Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate CAS No. 5446-62-8

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate

Cat. No.: B13998620
CAS No.: 5446-62-8
M. Wt: 289.33 g/mol
InChI Key: CHTQISKFOQVHMH-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and two keto groups, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate typically involves the reaction of 3-phenylpiperidine-2,6-dione with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Properties

CAS No.

5446-62-8

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate

InChI

InChI=1S/C16H19NO4/c1-17-13(18)8-10-16(15(17)20,11-9-14(19)21-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

CHTQISKFOQVHMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)(CCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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